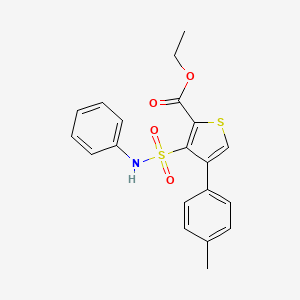
Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate, also known as EMTCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Scientific Research Applications
Synthesis and Reactivity
Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate is a chemical compound that has been the subject of various scientific research, primarily focusing on its synthesis and reactivity in different chemical reactions. A noteworthy study by Xiao-qing Li and Lan-zhi Wang (2014) describes a highly efficient one-pot, three-component synthesis of a related compound, 1,5-benzodiazepine derivatives, using thiophene aldehydes and ethyl acetoacetate. This methodology offers convenient operation, excellent yields, and an environmentally benign approach, marking significant progress in the field of organic synthesis (Xiao-qing Li & Lan-zhi Wang, 2014).
Antimicrobial and Antifungal Properties
Research has also explored the biological activities of thiophene derivatives. R. Faty, H. Hussein, and Ayman M. S. Youssef (2010) synthesized new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate. These compounds demonstrated antibacterial and antifungal activities, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (R. Faty, H. Hussein & Ayman M. S. Youssef, 2010).
Antioxidant and Antimicrobial Activities
A study by K. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates and evaluated them for their antimicrobial and antioxidant activities. The compounds showed significant antibacterial and antifungal properties, with profound antioxidant potential, indicating their applicability in pharmaceutical and health-related fields (K. Raghavendra et al., 2016).
Synthesis and Pharmaceutical Properties
Another study focused on the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde, demonstrating the versatility and significance of thiophene derivatives in organic synthesis, potentially leading to the development of new pharmaceuticals (K. Ogura, Shigeko Furukawa & G. Tsuchihashi, 1975).
Drug Synthesis and Pharmacological Potential
The synthesis and pharmacological potential of thiophene derivatives have been extensively studied, indicating their importance in the development of new therapeutic agents. For instance, Y. Sherif and N. Hosny (2014) synthesized ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, showing significant antioxidant, analgesic, and anti-rheumatic effects, underscoring the compound's potential in pharmaceutical applications (Y. Sherif & N. Hosny, 2014).
properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-3-25-20(22)18-19(27(23,24)21-16-7-5-4-6-8-16)17(13-26-18)15-11-9-14(2)10-12-15/h4-13,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWSWJOPLRHFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

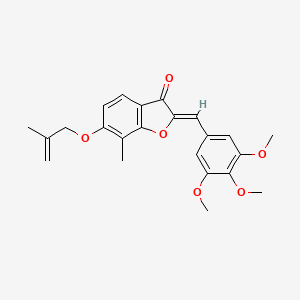
![N-[3,5-bis(trifluoromethyl)phenyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2826037.png)
![1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826038.png)
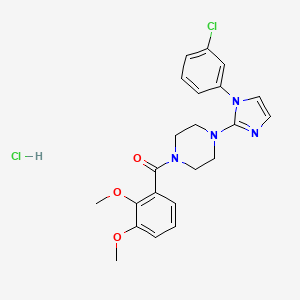
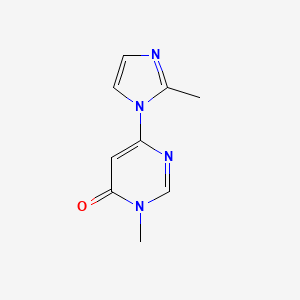
![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/no-structure.png)

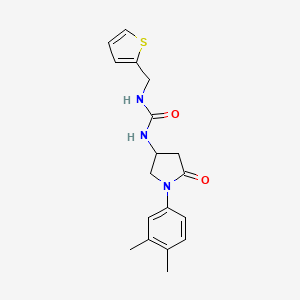

![6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2826051.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2826053.png)
![3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826054.png)
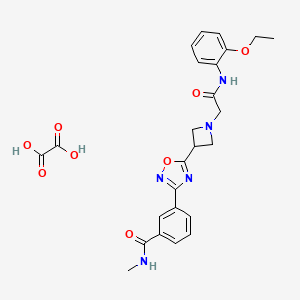
![3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2826059.png)